molecular formula C10H12Cl2FN3 B3095963 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride CAS No. 1269376-61-5

1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride

Cat. No. B3095963
CAS RN: 1269376-61-5
M. Wt: 264.12
InChI Key: PXOPCXMFGPJACM-UHFFFAOYSA-N
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Description

1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative that has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

1. Crystallographic and Structural Analysis

  • Crystal Structure and Supramolecular Interactions : Abdel-Wahab et al. (2013) investigated the crystal structure of a related compound, 3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, revealing the pyrazole ring's envelope conformation and various intermolecular interactions, including hydrogen bonding and Cl⋯π interactions (Abdel-Wahab, Mohamed, Ng, & Tiekink, 2013).

2. Organic Synthesis and Chemical Properties

  • Synthesis of Substituted 1H-Pyrazolo[3,4-b]quinolines : Szlachcic et al. (2017) describe a synthesis method for substituted 1H-pyrazolo[3,4-b]quinolines, which are compounds related to 1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride, demonstrating the potential for diverse chemical synthesis and modifications (Szlachcic, Kucharek, Jarosz, Danel, & Stadnicka, 2017).

3. Potential Therapeutic Applications

  • GPR39 Agonist Discovery : A study by Sato et al. (2016) identified certain kinase inhibitors as novel GPR39 agonists, highlighting the potential therapeutic applications of similar pyrazole derivatives in drug discovery (Sato, Huang, Kroeze, & Roth, 2016).

4. Fluorescence and Electronic Applications

  • High-Fluorescence Intensity Compounds : A study on fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines by Eleev et al. (2015) discusses the synthesis of compounds with high-fluorescence intensity, which may have applications in electronic devices like organic light-emitting diodes (Eleev, Kutkin, & Zhidkov, 2015).

5. Materials Science and Engineering

  • Synthesis of Heterocyclic Compounds : Han et al. (2009) reported the synthesis of a variety of new heterocyclic compounds, including pyrazolo[3,4-b][1,6]naphthyridine, which could have implications in materials science and engineering (Han, Zhang, Jiang, Ma, Shi, & Tu, 2009).

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]pyrazol-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3.2ClH/c11-9-3-1-2-8(4-9)6-14-7-10(12)5-13-14;;/h1-5,7H,6,12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOPCXMFGPJACM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(C=N2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride
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